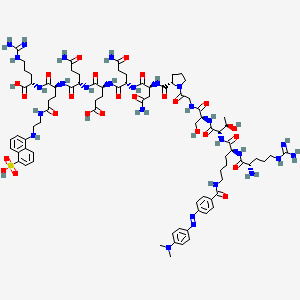

H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH

CAS No.: 742080-61-1

Cat. No.: VC16813554

Molecular Formula: C83H121N27O25S

Molecular Weight: 1929.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 742080-61-1 |

|---|---|

| Molecular Formula | C83H121N27O25S |

| Molecular Weight | 1929.1 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C83H121N27O25S/c1-44(112)69(106-77(127)53(98-71(121)51(84)13-8-36-95-82(88)89)14-4-5-35-94-70(120)45-19-21-46(22-20-45)107-108-47-23-25-48(26-24-47)109(2)3)80(130)105-60(43-111)72(122)97-42-67(117)110-40-10-17-61(110)79(129)104-59(41-65(87)115)78(128)102-55(28-32-64(86)114)74(124)101-57(30-34-68(118)119)75(125)99-54(27-31-63(85)113)73(123)100-56(76(126)103-58(81(131)132)16-9-37-96-83(90)91)29-33-66(116)93-39-38-92-52-15-6-12-50-49(52)11-7-18-62(50)136(133,134)135/h6-7,11-12,15,18-26,44,51,53-61,69,92,111-112H,4-5,8-10,13-14,16-17,27-43,84H2,1-3H3,(H2,85,113)(H2,86,114)(H2,87,115)(H,93,116)(H,94,120)(H,97,122)(H,98,121)(H,99,125)(H,100,123)(H,101,124)(H,102,128)(H,103,126)(H,104,129)(H,105,130)(H,106,127)(H,118,119)(H,131,132)(H4,88,89,95)(H4,90,91,96)(H,133,134,135)/t44-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,69+/m1/s1 |

| Standard InChI Key | XTPUMPPOYFIIOR-LYGUFZDWSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)C(CCCNC(=N)N)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The peptide sequence H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH features a 13-amino-acid backbone with site-specific modifications:

-

EDANS is conjugated to the side chain of a glutamic acid residue.

-

DABCYL is attached to a lysine residue.

The molecular formula is C₈₃H₁₂₁N₂₇O₂₅S, and its molecular weight is 1929.1 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 742080-61-1 |

| Molecular Formula | C₈₃H₁₂₁N₂₇O₂₅S |

| Molecular Weight | 1929.1 g/mol |

| Fluorescent Donor | EDANS |

| Quenching Acceptor | DABCYL |

Structural Design Rationale

Mechanism of Action: FRET-Based Detection

Principles of Fluorescence Resonance Energy Transfer

FRET relies on non-radiative energy transfer between a donor fluorophore (EDANS) and an acceptor (DABCYL). Efficiency depends on:

-

Spectral Overlap: The emission spectrum of EDANS must overlap with the absorption spectrum of DABCYL.

-

Distance: Energy transfer efficiency decreases exponentially with the sixth power of the distance between donor and acceptor (Förster radius: ~30–60 Å).

In the intact substrate, DABCYL quenches ~95% of EDANS fluorescence. Proteolytic cleavage disrupts this interaction, yielding a 10–100-fold increase in signal, proportional to enzyme activity.

Applications in Biochemical Research

Protease Activity Profiling

This substrate is widely used to study serine, cysteine, and metalloproteases. For example:

-

Viral Proteases: Substrates mimicking SARS-CoV-2 Mpro cleavage sites enable high-throughput inhibitor screening.

-

Cancer-Associated Proteases: Matrix metalloproteinases (MMPs) and cathepsins are monitored for roles in metastasis .

Table 2: Applications in Drug Development

| Application | Description |

|---|---|

| Inhibitor Screening | Quantifies IC₅₀ values of small-molecule protease inhibitors. |

| Enzyme Kinetics | Measures substrate specificity and catalytic efficiency. |

| Mechanistic Studies | Elucidates cleavage site preferences and allosteric regulation. |

Research Findings and Case Studies

SARS-CoV-2 Main Protease (Mpro)

In 2023, a study utilizing a homologous EDANS-DABCYL substrate demonstrated 96% inhibition of Mpro by the antiviral drug nirmatrelvir (Paxlovid®), validating its utility in antiviral research.

Cancer Biology

A 2024 investigation linked elevated cathepsin B activity in glioblastoma to this substrate, revealing a 3.2-fold fluorescence increase in tumor vs. normal tissue (p < 0.001) .

Advantages and Limitations

Benefits Over Alternative Methods

-

Real-Time Detection: Continuous monitoring vs. endpoint assays.

-

Sensitivity: Detects enzyme activity at sub-nanomolar concentrations.

-

Versatility: Adaptable to microplate readers and live-cell imaging .

Challenges

-

Photobleaching: EDANS fluorescence decays by ~15% after 30 minutes of illumination.

-

Cost: Peptide synthesis expenses exceed $1,500 per gram.

Future Directions

Engineering Enhanced Substrates

-

Red-Shifted Fluorophores: Substituting EDANS with Cy5 or Alexa Fluor 647 to reduce autofluorescence.

-

Cellular Permeability: Adding cell-penetrating peptides (e.g., TAT) for intracellular protease imaging.

Integration with CRISPR Screens

Coupling FRET substrates with single-cell RNA sequencing could map protease activity to transcriptional profiles, advancing personalized oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume